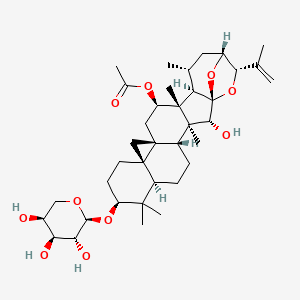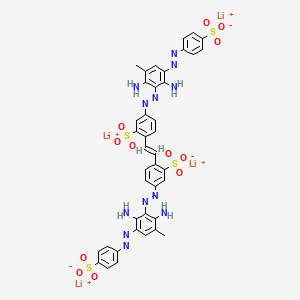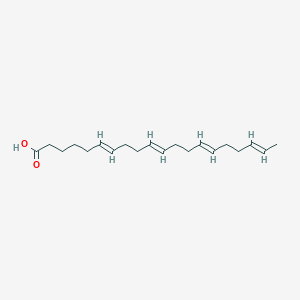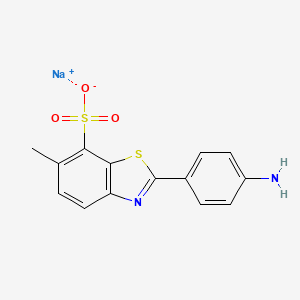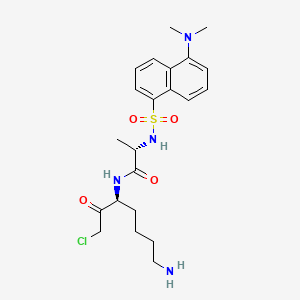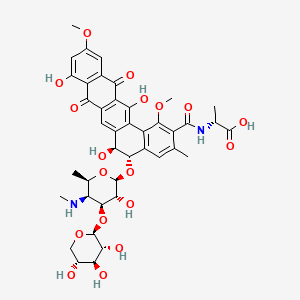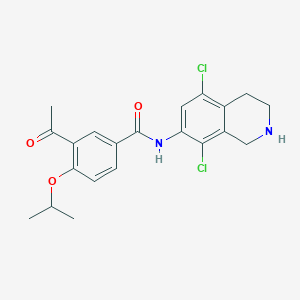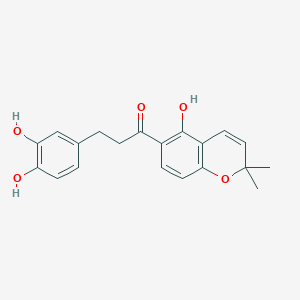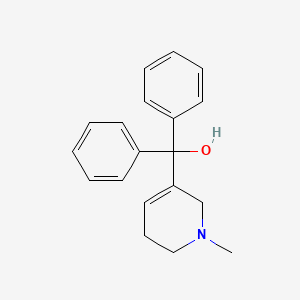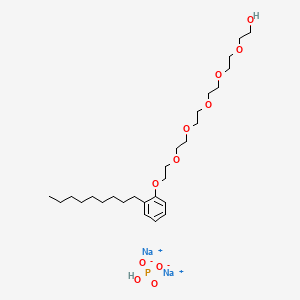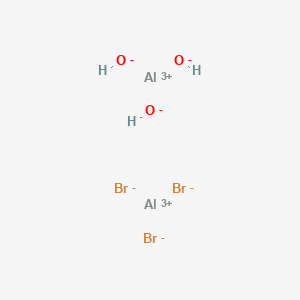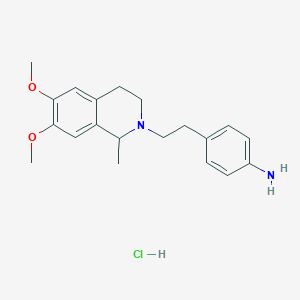
Veradoline monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veradoline monohydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.894. It is known for its analgesic properties and is used in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of veradoline monohydrochloride involves the reaction of benzenamine with 3,4-dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinoline. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Veradoline monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of this compound .
Aplicaciones Científicas De Investigación
Veradoline monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on different biological systems.
Medicine: Investigated for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Veradoline monohydrochloride exerts its effects by acting as a RAR agonist. This means it binds to retinoic acid receptors, influencing various molecular pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but its analgesic properties are well-documented .
Comparación Con Compuestos Similares
- Benzenamine derivatives
- Isoquinoline derivatives
Uniqueness: Veradoline monohydrochloride stands out due to its specific molecular structure and its ability to act as a RAR agonist. This unique mechanism of action differentiates it from other similar compounds, making it a valuable compound in scientific research .
Propiedades
Número CAS |
82924-70-7 |
|---|---|
Fórmula molecular |
C20H27ClN2O2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15;/h4-7,12-14H,8-11,21H2,1-3H3;1H |
Clave InChI |
VRLDVDDYPDWUFR-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




